molecular formula C25H33N5O3S B10945749 N-[4-(1-azepanylsulfonyl)phenyl]-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide

N-[4-(1-azepanylsulfonyl)phenyl]-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide

Cat. No.: B10945749
M. Wt: 483.6 g/mol
InChI Key: JMFPGDXWQQMVIR-UHFFFAOYSA-N
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Description

N-[4-(1-azepanylsulfonyl)phenyl]-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a sulfonyl group, a triazole ring, and an adamantane moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of anticancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-azepanylsulfonyl)phenyl]-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide typically involves multiple steps, starting with the preparation of key intermediatesThe azepane ring is then incorporated through a nucleophilic substitution reaction, and the sulfonyl group is introduced via sulfonation .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-azepanylsulfonyl)phenyl]-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Mechanism of Action

The mechanism of action of N-[4-(1-azepanylsulfonyl)phenyl]-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with various biological targets, enhancing the compound’s binding affinity and selectivity. The adamantane moiety contributes to the compound’s stability and lipophilicity, facilitating its cellular uptake. The sulfonyl group can participate in redox reactions, potentially modulating the activity of enzymes and other proteins .

Properties

Molecular Formula

C25H33N5O3S

Molecular Weight

483.6 g/mol

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide

InChI

InChI=1S/C25H33N5O3S/c31-23(24-12-19-11-20(13-24)15-25(14-19,16-24)30-18-26-17-27-30)28-21-5-7-22(8-6-21)34(32,33)29-9-3-1-2-4-10-29/h5-8,17-20H,1-4,9-16H2,(H,28,31)

InChI Key

JMFPGDXWQQMVIR-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)(C4)N6C=NC=N6

Origin of Product

United States

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